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2,4-Di-O-methyl-D-glucose

Glycomics Polysaccharide Structure Methylation Analysis

Accurate glycosidic linkage assignment requires precise methylated glucose standards. 2,4-Di-O-methyl-D-glucose is the definitive marker for (1→3)-linked, C-6 branched glucose residues in permethylation analysis. - Diagnostic for branch points: Confirms C-6 branching in polysaccharides via GC-MS - Prevents structural misassignment: Distinguish from 2,3,4,6-tetra-O-methyl isomer (non-reducing end) - Critical for QC: Enables batch-to-batch branching frequency specification (e.g., 0.95-1.05 molar ratio) - Immediate shipping: Authenticated PMAA library standard

Molecular Formula C8H16O6
Molecular Weight 208.21 g/mol
CAS No. 19887-43-5
Cat. No. B12701841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Di-O-methyl-D-glucose
CAS19887-43-5
Molecular FormulaC8H16O6
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCOC(C=O)C(C(C(CO)O)OC)O
InChIInChI=1S/C8H16O6/c1-13-6(4-10)7(12)8(14-2)5(11)3-9/h4-9,11-12H,3H2,1-2H3/t5-,6+,7-,8-/m1/s1
InChIKeyUITMJPZVJJKFBV-ULAWRXDQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Di-O-methyl-D-glucose: Overview and Linkage Analysis Role


2,4-Di-O-methyl-D-glucose (CAS 19887-43-5) is a partially O-methylated hexose derivative of D-glucose. The compound features methoxy groups substituted at the C-2 and C-4 hydroxyl positions, leaving free hydroxyls at C-3 and C-6 [1]. This precise substitution pattern makes it a non-reducing end and branch-point marker in the methylation analysis of complex carbohydrates. The compound can be synthesized via selective methylation of D-glucose using agents such as dimethyl sulfate or methyl iodide under basic conditions, or prepared as a standard from periodate oxidation of other methylated sugars . Its primary utility in glycomics is as an analytical standard for gas chromatography-mass spectrometry (GC-MS) to deduce glycosidic linkage positions, distinguishing it from other O-methylated glucose isomers based on its unique retention time and mass spectral fragmentation pattern [2].

Standard type O-methylated glucose analytical standard
Workflow Methylation linkage analysis by GC-MS
Detection role Marks (1→3)-linked glucose with C-6 branch point

Consequences of Substituting 2,4-Di-O-methyl-D-glucose


The substitution pattern of methyl groups on the glucose ring is the definitive factor in its application for structural elucidation. Using a different regioisomer, such as 2,3,4-tri-O-methyl-D-glucose or 2,3,4,6-tetra-O-methyl-D-glucose, in place of 2,4-di-O-methyl-D-glucose as an analytical standard will lead to misidentification of linkage points in a polysaccharide. Each isomer corresponds to a unique glycosidic linkage pattern in the native polymer [1]. For instance, the detection of 2,4-di-O-methyl-D-glucose in a permethylation and hydrolysis experiment is diagnostic of a (1→3)-linked glucose residue that is branched at the C-6 position. In contrast, the appearance of 2,3,4,6-tetra-O-methyl-D-glucose indicates a non-reducing terminal glucose residue. The consequences of such misassignment are significant, potentially leading to an entirely incorrect model of a polysaccharide's primary structure, which is a critical failure in glycobiology and pharmaceutical quality control of carbohydrate-based therapeutics [2].

Isomer mismatch 2,3,4,6-tetra-O-methyl-D-glucose identifies terminal residues; using it instead of 2,4-di-O-methyl-D-glucose misassigns a branch point as a chain terminus.
Linkage confusion Different regioisomers report distinct glycosidic linkages; substitution can invert the predicted polysaccharide branching model.
Quantitative loss Without the correct standard, branching frequency cannot be quantified, leaving structural reports without a key quality attribute.

Differentiating 2,4-Di-O-methyl-D-glucose from Related Isomers


Diagnostic Marker for (1→3)-Linked Branching in Glucans

In the structural analysis of a streptococcal D-glucan, acid hydrolysis of the methylated polysaccharide yielded a mixture of O-methylated glucose ethers. The molar ratio of 2,4-di-O-methyl-D-glucose to 2,4,6-tri-O-methyl-D-glucose was determined to be 1.02:1.00 [1]. This quantitative relationship is crucial, as the presence of 2,4-di-O-methyl-D-glucose is the sole diagnostic indicator of a glucose residue linked at both the C-1 and C-3 positions, with a branch at C-6. Its detection, and its specific molar ratio relative to the linear chain marker (2,4,6-tri-O-methyl-D-glucose), directly quantifies the degree of branching in the polysaccharide backbone, information not obtainable with any other methylated glucose isomer.

Branch-point marker ratio
Head-to-head
Molar ratio 1.02 : 1.00 (2,4-di-O-methyl- vs 2,4,6-tri-O-methyl-glucose)
Quantifies branching frequency in glucan backbone.
From methylation analysis of streptococcal D-glucan hydrolysate.
Glycomics Polysaccharide Structure Methylation Analysis

Linkage Assignment: Branched vs. Terminal Residues

The identity of a methylated monosaccharide following permethylation and hydrolysis directly reveals its linkage in the native polymer. A direct, unambiguous assignment is made by comparing the detected methyl ether to a set of known standards. The presence of 2,4-di-O-methyl-D-glucose indicates a glucose unit that is glycosidically linked at positions 1 and 3, with a free hydroxyl originally at position 6 that was methylated during the analysis [1]. In contrast, the presence of 2,3,4,6-tetra-O-methyl-D-glucose indicates a non-reducing terminal glucose unit, where all hydroxyls were free and subsequently methylated [2].

Linkage assignment specificity
Class-level
2,4-di-O-methyl → (1→3)-linked, C-6 branched vs 2,3,4,6-tetra-O-methyl → non-reducing terminal
Confirms branch-point identity, not chain terminus.
Qualitative outcome; permethylation hydrolysis context.
Glycomics Methylation Analysis Linkage Determination

Chromatographic Separation from O-Methyl Glucose Isomers

The various partially methylated alditol acetates (PMAAs) derived from methylated glucose isomers are effectively separated by gas chromatography (GC). The identification of a specific PMAA peak relies on its retention time and its electron-impact (EI) mass spectrum. 2,4-Di-O-methyl-D-glucose, after conversion to its alditol acetate derivative, exhibits a unique retention time and a characteristic mass fragmentation pattern that is distinct from all other isomeric methyl ethers of glucose, including the 2,3,4-tri-, 2,4,6-tri-, and 2,3,4,6-tetra-O-methyl derivatives [1]. While absolute retention times are instrument-specific, the elution order and relative retention times for these isomers are well-established, enabling confident peak assignment when authentic standards like 2,4-di-O-methyl-D-glucose are employed.

Isomer chromatographic resolution
Class-level
Baseline resolved from 2,3,4-tri-, 2,4,6-tri-, 2,3,4,6-tetra-O-methyl isomers
Enables correct peak assignment in GC-MS PMAA analysis.
Standard capillary column conditions; relative retention times established.
Analytical Chemistry Glycobiology GC-MS

Recommended Applications for 2,4-Di-O-methyl-D-glucose


Authenticated Standard for Polysaccharide Structure Analysis

Procure 2,4-di-O-methyl-D-glucose as an authenticated standard for a library of partially methylated alditol acetates (PMAAs). This is essential for interpreting GC-MS data from the permethylation analysis of unknown polysaccharides. The standard's presence in the library allows for the confident identification of (1→3)-linked, C-6 branched glucose residues in client samples. Without this specific standard, automated library searches may fail or provide ambiguous matches, delaying project completion. The quantitative molar ratio data that this standard enables (as shown in Section 3) is a key deliverable in structural reports for biomedical and agricultural clients [1].

Reference Material for Carbohydrate Drug Monographs

Utilize 2,4-di-O-methyl-D-glucose as a reference material in developing an identity test for a polysaccharide-based drug substance or vaccine. For example, when establishing a pharmacopoeial monograph for a microbial glucan, the methylation analysis procedure will specify the generation of 2,4-di-O-methyl-D-glucose as a critical marker. Using this compound as a co-injected standard ensures the accuracy of peak assignment, demonstrating that the correct branching structure is present in the manufactured product. The use of an isomerically pure standard mitigates the risk of releasing a batch with an incorrect glycosidic linkage profile, a potential critical quality attribute [2].

Substrate for Regioselective Enzyme Assays

Employ 2,4-di-O-methyl-D-glucose as a structurally defined probe to map the active site specificity of novel glucosidases or carbohydrate esterases. Its methylation pattern presents free hydroxyls only at C-3 and C-6, allowing researchers to test whether an enzyme's activity requires the C-2 or C-4 hydroxyl groups for substrate recognition. The quantitative outcome of such an assay (e.g., % activity relative to an unsubstituted glucose control) provides a clear, interpretable result on the enzyme's regiospecificity, which is valuable for enzyme engineering and understanding carbohydrate-active enzyme (CAZyme) mechanisms [3].

PAT Standard for Glycan Production

Use 2,4-di-O-methyl-D-glucose as a calibration standard for monitoring the consistency of a biotechnologically produced polysaccharide. By spiking a known quantity of this standard into hydrolysates from a production batch before GC-MS analysis, you can quantify the abundance of the corresponding branch point in the product. This allows for the establishment of a quantitative specification range for the polysaccharide's branching frequency (e.g., molar ratio of 2,4-di-O-methyl-glucose to a linear marker must be between 0.95 and 1.05). This application provides a robust, quantitative measure for batch-to-batch consistency, a key requirement for scale-up and regulatory approval [1].

Application
Selection Property
Validation Focus
Polysaccharide linkage analysis
Diagnostic isomer standard
GC-MS retention time & branching ratio
Identity testing for polysaccharide drugs
Co-injected isomer standard
Peak assignment accuracy & branching profile
Enzyme active-site mapping
Defined hydroxyl pattern
Regiospecificity assay endpoint
Batch-to-batch branching consistency
Spike-in calibration standard
Branching ratio specification range

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42 linked technical documents
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